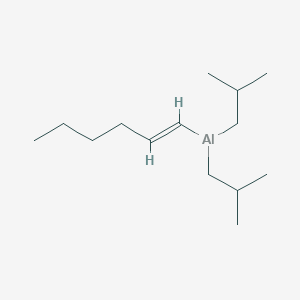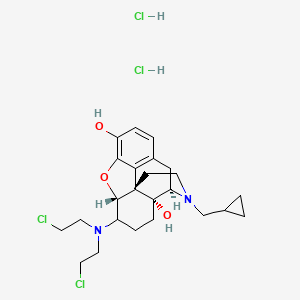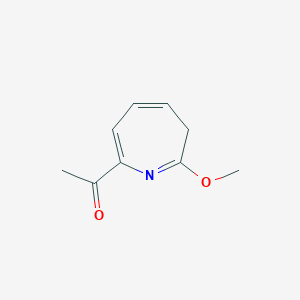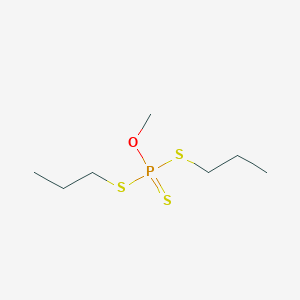
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-: is an organoaluminum compound characterized by the presence of aluminum bonded to a hexenyl group and two 2-methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- typically involves the reaction of aluminum trichloride with 1-hexenyl and 2-methylpropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Formation of the Grignard Reagent: The 1-hexenyl and 2-methylpropyl groups are first converted into their respective Grignard reagents by reacting with magnesium in anhydrous ether.
Reaction with Aluminum Trichloride: The Grignard reagents are then reacted with aluminum trichloride to form the desired organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound’s stability and effectiveness.
Chemical Reactions Analysis
Types of Reactions: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The hexenyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under controlled temperatures and inert atmospheres.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Various reduced organoaluminum compounds.
Substitution: Substituted organoaluminum derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis for the formation of complex molecules.
Biology:
Biochemical Studies: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism by which Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- exerts its effects involves its ability to act as a Lewis acid. This property allows it to coordinate with various nucleophiles, facilitating a range of chemical reactions. The molecular targets include electron-rich species, and the pathways involved often lead to the formation of new bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
- Aluminum, ethoxybis(2-methylpropyl)-
- 2-methylpropyl 2-methylpropanoate
Comparison:
- Uniqueness: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- is unique due to the presence of the hexenyl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds.
- Reactivity: The hexenyl group allows for additional types of reactions, such as those involving alkenes, which are not possible with compounds like Aluminum, ethoxybis(2-methylpropyl)-.
- Applications: The specific structure of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- makes it more suitable for certain catalytic and synthetic applications compared to its analogs.
Properties
CAS No. |
20259-40-9 |
|---|---|
Molecular Formula |
C14H29Al |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
[(E)-hex-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-4(2)3;/h1,3H,4-6H2,2H3;2*4H,1H2,2-3H3; |
InChI Key |
AQVXMEQFGRWGIN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C=C/[Al](CC(C)C)CC(C)C |
Canonical SMILES |
CCCCC=C[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)

![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
